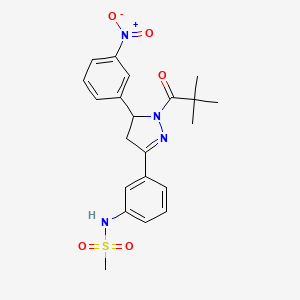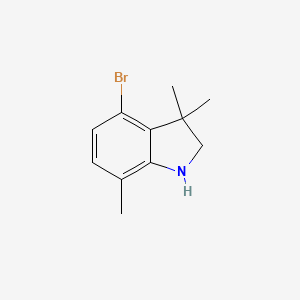
Potassium;3-(methylamino)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;3-(methylamino)-3-oxopropanoate, also known as potassium α-ketoglutarate, is a salt of α-ketoglutaric acid and potassium. This compound is widely used in scientific research, particularly in the field of biochemistry and physiology. It has been shown to have various biochemical and physiological effects, making it a valuable tool for studying cellular metabolism and energy production.
Applications De Recherche Scientifique
Point-of-Care and Self-Testing for Potassium
This compound could be used in the development of point-of-care and self-testing potassium measurement technologies. These technologies include devices for measurement of potassium in venous blood, devices for home blood collection and remote measurement, devices for rapid home measurement of potassium, wearable sensors for potassium in interstitial fluid, in sweat, in urine, as well as non-invasive potassium detection .
Catalyst in Organic Synthesis
Potassium 2-(methylcarbamoyl)acetate has found utility as a catalyst in organic synthesis . As a catalyst, it can speed up chemical reactions without being consumed in the process, making it a valuable tool in various chemical synthesis processes .
Ligand in Coordination Chemistry
This compound can act as a ligand in coordination chemistry . Ligands are ions or molecules that donate a pair of electrons to a central metal atom or ion. This property makes it useful in the formation of complex molecules .
Reagent for Deprotection of Alcohols
It can also be used as a reagent for the deprotection of alcohols . Deprotection is a chemical reaction that removes a protective group from a molecule. This is a crucial step in many organic synthesis processes .
Synthesis of Various Compounds
Its applications extend to the synthesis of various compounds, including amino acids, peptides, and nucleic acids . This makes it a versatile tool in the field of biochemistry and molecular biology .
Polymer Synthesis
Potassium 2-(methylcarbamoyl)acetate has been utilized in polymer synthesis, notably in the production of polyurethanes and polyamides . Polymers have a wide range of applications, from plastics and elastomers to fibers and adhesives .
Complex Formation
Acting as a Lewis base, Potassium 2-(methylcarbamoyl)acetate forms complexes with other molecules, particularly metal ions . This unique ability to form complexes renders it a valuable reagent in organic synthesis, facilitating diverse chemical transformations .
Liquid-Liquid Extraction
This compound has been used in the development of effective potassium acetate extractants . These extractants are used in liquid-liquid extraction, a process used for separating components in a mixture based on their relative solubilities in two different immiscible liquids .
Mécanisme D'action
Target of Action
Potassium;3-(methylamino)-3-oxopropanoate, also known as potassium 2-(methylcarbamoyl)acetate, primarily targets the potassium ion channels in the body . These channels play a crucial role in maintaining the electrolyte balance and are essential for various physiological processes, including nerve impulse transmission, muscle contraction, and maintaining heart rhythm .
Mode of Action
The compound interacts with its targets by acting as a potassium ion supplement . It replenishes the potassium ions in the body, thereby helping to restore normal potassium levels. This can be particularly beneficial in conditions like hypokalemia, where there is a deficiency of potassium ions in the body .
Biochemical Pathways
The compound affects several biochemical pathways. One of the key pathways is the potassium homeostasis pathway . By supplementing potassium ions, the compound helps maintain the balance of potassium in the body, which is crucial for normal cellular function . It also influences the sodium-potassium pump , a critical component in maintaining the cell’s electrical charge and volume .
Pharmacokinetics
The pharmacokinetics of the compound involve its absorption, distribution, metabolism, and excretion (ADME). As a potassium supplement, it is expected to be well absorbed in the body and distributed to various tissues where potassium is needed . The metabolism of the compound is likely to involve its conversion into metabolites that can be easily excreted. The compound’s bioavailability would depend on factors like the dosage form and the presence of other compounds .
Result of Action
The primary molecular effect of the compound’s action is the increase in intracellular potassium levels . This can have several cellular effects, including stabilizing the resting membrane potential, enabling the transmission of nerve impulses, and facilitating muscle contractions . In conditions like hypokalemia, this can help restore normal cellular function .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors like pH and temperature can affect the compound’s stability and its ability to supplement potassium ions . Additionally, the presence of other ions or compounds can influence its efficacy. For example, high sodium levels can compete with potassium for absorption, potentially reducing the efficacy of the compound .
Propriétés
IUPAC Name |
potassium;3-(methylamino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3.K/c1-5-3(6)2-4(7)8;/h2H2,1H3,(H,5,6)(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORWDAHGEIIZDZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6KNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;3-(methylamino)-3-oxopropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

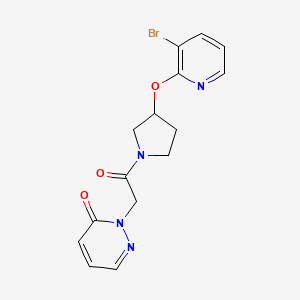
![Sodium;(3S,4S)-3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate](/img/structure/B2909868.png)
![1-ethyl-3-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}quinoxalin-2(1H)-one](/img/structure/B2909871.png)
![4-benzhydryl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2909874.png)

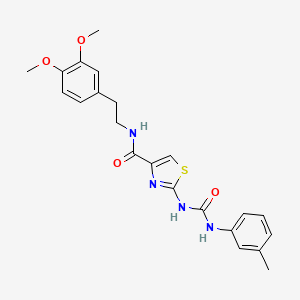

![2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)quinoxaline](/img/structure/B2909881.png)
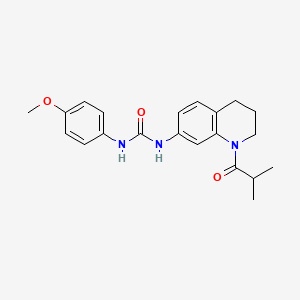
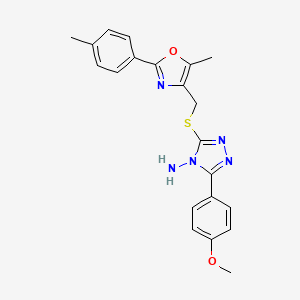
![N-[(2-chlorophenyl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2909885.png)

